Cas no 92146-66-2 (1-(3-methylphenyl)methylcyclopropan-1-amine)

1-(3-Methylphenyl)methylcyclopropan-1-amine is a cyclopropylamine derivative featuring a 3-methylbenzyl substituent. This compound is of interest in organic synthesis and pharmaceutical research due to its structurally constrained cyclopropane ring, which can influence conformational stability and biological activity. The presence of the methylphenyl group enhances lipophilicity, potentially improving membrane permeability in drug design applications. Its amine functionality offers versatility for further derivatization, making it a valuable intermediate in the development of bioactive molecules. The compound's stability and well-defined reactivity profile make it suitable for use in controlled synthetic pathways, particularly in the exploration of novel pharmacophores or agrochemical agents.
1-(3-methylphenyl)methylcyclopropan-1-amine structure
92146-66-2 structure
Product Name:1-(3-methylphenyl)methylcyclopropan-1-amine
CAS No:92146-66-2
MF:C11H15N
MW:161.243502855301
CID:1087768
PubChem ID:23106077
Update Time:2025-06-06

1-(3-methylphenyl)methylcyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(3-Methylbenzyl)cyclopropanamine
    • 1-(3-methylbenzyl)cyclopropanamine(SALTDATA: HCl)
    • 1-(m-tolylmethyl)cyclopropan-1-amine
    • 1-(3-methylphenyl)methylcyclopropan-1-amine
    • 1-[(3-methylphenyl)methyl]cyclopropan-1-amine
    • SCHEMBL1822958
    • 1-(3-methyl-benzyl)-cyclopropylamine
    • 92146-66-2
    • VJIPYCHSUAYUQY-UHFFFAOYSA-N
    • AKOS011971669
    • EN300-1239545
    • 1-(3-methylbenzyl)cyclopropan-1-amine
    • DB-389539
    • MDL: MFCD09888600
    • Inchi: 1S/C11H15N/c1-9-3-2-4-10(7-9)8-11(12)5-6-11/h2-4,7H,5-6,8,12H2,1H3
    • InChI Key: VJIPYCHSUAYUQY-UHFFFAOYSA-N
    • SMILES: NC1(CC2C=CC=C(C)C=2)CC1

Computed Properties

  • Exact Mass: 161.120449483g/mol
  • Monoisotopic Mass: 161.120449483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 26Ų

1-(3-methylphenyl)methylcyclopropan-1-amine Pricemore >>

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